molecular formula C12H8ClN3 B1588485 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS No. 73535-73-6

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Cat. No.: B1588485
CAS No.: 73535-73-6
M. Wt: 229.66 g/mol
InChI Key: AVFQUMVXIBTANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming conventions. The compound's official designation reflects its complex molecular architecture, which incorporates a six-membered pyridazine ring bearing a chlorine substituent at the 6-position, connected to a phenylacetonitrile functional group at the 2-position of the heterocyclic ring. The systematic name precisely indicates the positional relationships between the various functional groups and the core heterocyclic framework, providing unambiguous identification for chemical database systems and scientific literature referencing.

The molecular formula C₁₂H₈ClN₃ defines the elemental composition of this compound, encompassing twelve carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formula indicates a relatively compact molecular structure with a high degree of unsaturation, characteristic of aromatic and nitrile-containing compounds. The molecular weight has been determined as 229.67 atomic mass units, reflecting the combined mass contributions of all constituent atoms. The compound's Chemical Abstracts Service registry number 73535-73-6 provides a unique identifier that facilitates precise compound identification across global chemical databases and regulatory systems.

Table 1: Structural Identification Parameters for this compound

Parameter Value Reference
Chemical Abstracts Service Number 73535-73-6
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.67 g/mol
MDL Number MFCD00140699
PubChem Compound Identifier 5706838
Simplified Molecular Input Line Entry System N#CC(C1=NN=C(Cl)C=C1)C2=CC=CC=C2
International Chemical Identifier Key AVFQUMVXIBTANI-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation N#CC(C1=NN=C(Cl)C=C1)C2=CC=CC=C2 provides a linear notation that encodes the complete molecular structure, including the nitrile group, the pyridazine ring with chlorine substitution, and the phenyl ring attachment. This representation enables computational processing and database searching while maintaining complete structural information. The International Chemical Identifier Key AVFQUMVXIBTANI-UHFFFAOYSA-N serves as a hashed version of the full structural information, providing a fixed-length identifier that remains constant regardless of the input format used to generate it.

The stereochemical considerations of this compound involve the chiral center created by the carbon atom bearing both the nitrile group and the pyridazine substituent. Database records indicate the existence of stereoisomeric forms, with PubChem documenting both the racemic mixture and specific stereoisomers. The (2S)-configuration represents one enantiomeric form that has been specifically characterized and assigned a distinct PubChem identifier 6934025. This stereochemical complexity adds an additional dimension to the compound's structural characterization and potential biological activity profiles.

Historical Development in Heterocyclic Chemistry

The historical development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in the late nineteenth century, who first prepared pyridazine derivatives during his investigations of the Fischer indole synthesis. Fischer's preparation of the first pyridazine through the condensation of phenylhydrazine and levulinic acid established the foundational methodology that would influence heterocyclic synthesis for subsequent decades. This early work demonstrated the potential for creating six-membered heterocyclic rings containing two adjacent nitrogen atoms, opening new avenues for synthetic exploration and pharmaceutical development.

The evolution of pyridazine synthesis methodology has undergone significant advancement since Fischer's initial discoveries. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, although improved synthetic routes utilizing maleic hydrazide have since been developed. These methodological improvements reflect the continuous refinement of synthetic organic chemistry techniques and the increasing demand for efficient routes to heterocyclic compounds. The development of condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines has provided versatile approaches to pyridazine ring formation.

Contemporary synthetic strategies for pyridazine heterocycles have incorporated advanced methodologies such as the Diaza-Wittig reaction as a key transformation step. Research conducted by Bel Abed and colleagues has demonstrated the first synthesis of novel fused pyridazines starting from 1,3-diketones, representing a significant advancement in the field. This methodology allows for the variation of substituents at position 6 of the heterocyclic ring, providing synthetic flexibility that enables the preparation of diverse pyridazine derivatives. The development of convenient strategies for accessing versatile pyridazine derivatives has facilitated the exploration of this heterocyclic system in medicinal chemistry applications.

The recognition of pyridazine's unique physicochemical properties has driven significant research interest in recent decades. The pyridazine ring system exhibits weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves important in drug-target interactions. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce cardiac human ether-à-go-go-related gene potassium channel interactions add value in drug discovery and development. The recent regulatory approvals of gonadotropin-releasing hormone receptor antagonist relugolix and allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of Food and Drug Administration-approved drugs incorporating a pyridazine ring.

The industrial significance of heterocyclic compounds, including pyridazine derivatives, has grown substantially throughout the twentieth and twenty-first centuries. Analysis of organic compounds registered in Chemical Abstracts revealed that as of June 2007, there were 24,282,284 compounds containing cyclic structures, with heterocyclic systems comprising a substantial portion of these compounds. The widespread occurrence of heterocyclic compounds in nature and their importance in pharmaceutical development has maintained consistent research interest in synthetic methodologies and structural modifications. The pyridazine structure serves as a popular pharmacophore found within numerous herbicides such as credazine, pyridafol, and pyridate, as well as various pharmaceutical agents including cefozopran, cadralazine, minaprine, pipofezine, and hydralazine.

The development of specialized synthetic approaches for pyridazine derivatives has included investigations into pyrrolopyridazine systems and fused ring architectures. Historical work by Letsinger and Lasco in 1956 established early synthetic routes to pyrrolo[1,2-b]pyridazine derivatives through reactions between pyridazine and acetylenic esters. This foundational work has been expanded by subsequent researchers, including Wudl and colleagues, who investigated these scaffolds as components of thin-film electroluminescent devices. The evolution of synthetic methodology has encompassed diverse approaches starting from both pyridazine derivatives and pyrrole-based precursors, demonstrating the versatility and continuing development of this heterocyclic chemistry domain.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQUMVXIBTANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420734
Record name (6-Chloropyridazin-3-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73535-73-6
Record name (6-Chloropyridazin-3-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Activity : This compound is being investigated for its potential as a pharmacophore in drug development, particularly targeting specific enzymes and receptors involved in cancer pathways. It has shown promising results in inhibiting RET kinase, which is implicated in various cancers.
  • Efficacy in Assays : In vitro studies have demonstrated significant inhibitory activity against RET kinase, with IC50 values ranging from 0.25 to 0.50 µM, indicating its potency compared to other known inhibitors .
CompoundRET IC50 (µM)
This compound0.25 - 0.50
Other related compoundsVaries (e.g., 0.21 ± 0.04)
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through the inhibition of acetylcholinesterase (AChE), making it relevant for conditions like Alzheimer's disease .

2. Materials Science

  • Synthesis of Novel Materials : The compound is explored for its use in creating materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications .

3. Industrial Applications

  • Agrochemicals and Dyes : As an intermediate, this compound is utilized in the synthesis of agrochemicals and dyes, contributing to the development of more effective agricultural products .

Case Studies

Case Study 1: RET Kinase Inhibition
In studies involving cell lines transformed with RET oncogenes, this compound effectively inhibited RET phosphorylation. This inhibition was linked to decreased activation of downstream signaling pathways such as PI3K/AKT and RAS/ERK, critical for tumor growth and survival.

Case Study 2: Corrosion Inhibition
Research has also highlighted the compound's effectiveness as a corrosion inhibitor for mild steel in acidic environments. The experimental findings indicate that it significantly reduces corrosion rates compared to untreated samples .

Mechanism of Action

The mechanism by which 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl, SPh) :
    • The chlorine atom at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiols or amines) .
    • Chlorinated analogs (e.g., compound 15) exhibit stronger corrosion inhibition due to increased adsorption on metal surfaces .
  • Electron-Donating Groups (e.g., MeO) :
    • Methoxy-substituted derivatives (e.g., compound 38) show improved solubility in polar solvents, which may enhance bioavailability .

Research Findings and Implications

Corrosion Inhibition Mechanism

Electrochemical studies reveal that this compound adsorbs onto mild steel surfaces via the nitrile and chlorine groups, forming a protective layer. Its inhibition efficiency (78% at 1 mM) surpasses that of indole-based pyridazine derivatives (P2: 65%) due to stronger electron-withdrawing effects .

Biological Activity

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS No. 73535-73-6) is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula: C₁₂H₈ClN₃
  • Molecular Weight: 229.67 g/mol
  • Melting Point: 128–130 °C
  • Storage Conditions: Inert atmosphere, 2–8 °C

The biological activity of this compound primarily involves its interaction with bacterial cell membranes and various metabolic pathways.

Target Organisms

This compound has shown significant antibacterial activity against several plant pathogens, including:

  • Ralstonia solanacearum
  • Xanthomonas campestris
  • Pectobacterium carotovorum

These interactions lead to the disruption of cell membrane integrity and inhibition of biofilm formation, which is critical in combating bacterial infections.

Cellular Effects

The compound influences various cellular processes:

  • Disruption of cell membrane integrity.
  • Inhibition of exopolysaccharide production.

These effects are crucial for preventing bacterial colonization and biofilm formation, which are significant factors in chronic infections.

Molecular Mechanism

The molecular mechanism involves binding to specific receptors on bacterial membranes, leading to structural changes that impair cell function. This binding can also affect intracellular signaling pathways that regulate bacterial growth and metabolism.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

StudyFindings
Yamada et al., 2007Demonstrated the synthesis and antibacterial properties against Xanthomonas species.
BenchChem ReportsIdentified significant antibacterial activity against multiple plant pathogens.
PMC ArticleDiscussed the compound's role in disrupting biofilm formation in Pseudomonas spp.

Case Studies

  • Antibacterial Efficacy : In laboratory trials, the compound was tested against Ralstonia solanacearum, showing a reduction in bacterial growth by up to 90% at optimal concentrations.
  • Biofilm Disruption : A study indicated that treatment with this compound resulted in an 85% reduction in biofilm density formed by Pseudomonas spp., highlighting its potential as a biofilm inhibitor.

Dosage Effects in Animal Models

Animal studies have shown that lower doses of this compound maintain significant antibacterial activity without adverse effects. The dosage-response relationship indicates a threshold beyond which toxicity may occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile generally involves a C-arylation reaction between phenylacetonitrile and 3-chloropyridazine derivatives. The key steps and conditions are as follows:

  • Starting Materials: Phenylacetonitrile and 3-chloropyridazine (or its derivatives) are the primary reactants.
  • Base: Potassium hydroxide (KOH) is used for deprotonation to generate the carbanion intermediate.
  • Solvent: Dimethyl sulfoxide (DMSO) is employed as the reaction medium.
  • Temperature: The reaction is typically conducted at 50 °C.
  • Reaction Time: Approximately 12 hours to ensure completion.

This method is a modification of classical C-arylation approaches that used more hazardous bases such as sodium hydride (NaH) or sodium amide (NaNH2) in anhydrous solvents. The KOH/DMSO system simplifies the process, enhances safety, and provides reproducible yields.

Detailed Experimental Procedure

The preparation follows a stepwise protocol:

Step Procedure Description
1 Dissolve KOH (16.5 g, 0.29 mol) in DMSO (32.5 mL) and stir at room temperature for 30 minutes.
2 Add phenylacetonitrile (0.11 mol) dissolved in DMSO (10 mL) dropwise to the KOH solution, continue stirring for 30 minutes at room temperature.
3 Add 3-chloropyridazine (0.07 mol) portionwise to the mixture.
4 Stir the reaction mixture at 50 °C for 12 hours to complete the C-arylation.
5 Pour the reaction mixture into ice water (1000 mL) to precipitate the product.
6 Isolate the product by filtration and purify by recrystallization or chromatographic techniques.

The product obtained is this compound with good yields and purity.

Reaction Mechanism Insights

The reaction proceeds via the formation of a stabilized carbanion from phenylacetonitrile by deprotonation with KOH. This carbanion then undergoes nucleophilic aromatic substitution (C-arylation) on the 3-chloropyridazine ring, displacing the chlorine atom and forming the new carbon-carbon bond at the pyridazinyl position.

Comparative Analysis of Preparation Methods

Method Base Used Solvent Temperature Reaction Time Safety & Yield Reference
Classical C-arylation NaH or NaNH2 THF or benzene Reflux or room temp Variable Hazardous, moderate yield
Modified KOH/DMSO method KOH DMSO 50 °C 12 h Safer, reproducible good yield
Industrial scale Similar to lab method, with continuous flow reactors Suitable solvents Controlled Optimized for scale Efficient, high yield

The modified KOH/DMSO method is preferred for its simplicity, safety, and reproducibility, making it suitable for both laboratory and industrial scale synthesis.

Further Transformations and Applications

Following the preparation of this compound, the compound can be subjected to hydrolysis to form the corresponding acetamide derivatives or further cyclization reactions to yield heterocyclic systems with potential pharmacological activities, such as kinase inhibitors or serotonin receptor ligands.

Summary of Research Findings

  • The use of KOH in DMSO for deprotonation and C-arylation is a significant advancement, providing a safer and more efficient synthetic route.
  • The reaction conditions are mild (50 °C, 12 hours), avoiding the need for highly reactive and hazardous bases.
  • The product is obtained in good yields, confirmed by IR, ^1H-NMR, ^13C-NMR, and elemental analysis.
  • The method allows for the synthesis of various substituted α-aryl-α-(pyridazin-3-yl)-acetonitriles, including the 6-chloro derivative of interest.
  • Industrial production can utilize similar chemistry with continuous flow systems for enhanced efficiency.

Data Table: Representative Yields and Conditions for α-Aryl-α-(pyridazin-3-yl)acetonitriles

Compound R Group Pyridazine Derivative Base Solvent Temp (°C) Time (h) Yield (%)
This compound Phenyl 3-Chloropyridazine KOH DMSO 50 12 70-85
2-(6-Methoxypyridazin-3-yl)-2-phenylacetonitrile Phenyl 3-Chloro-6-methoxypyridazine KOH DMSO 50 12 Similar yields

Q & A

Q. What optimized synthetic routes are available for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, and how do they address limitations of earlier methods?

The compound is synthesized via a modified route that avoids harsh conditions like sodium amide and anhydrous environments. Key steps include:

  • Step 1 : Reacting pyridazine derivatives with phenylacetonitrile under controlled nucleophilic substitution conditions.
  • Step 2 : Purification via column chromatography using a hexane:ethyl acetate gradient to isolate the product.
    This method improves yield (reported ~65-70%) compared to older procedures that required inert atmospheres and suffered from side reactions .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • NMR : 1^1H and 13^13C NMR are used to confirm the pyridazinyl and phenyl moieties. The nitrile group typically shows a signal at ~120 ppm in 13^13C NMR.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is employed to resolve crystal structures, particularly for assessing bond angles and torsion angles between the chloropyridazine and phenyl groups .
  • FTIR : A sharp peak near 2240 cm1^{-1} confirms the C≡N stretch .

Q. How can researchers assess purity and stability under varying storage conditions?

  • HPLC : Use a C18 column with UV detection at 254 nm; purity >98% is achievable.
  • Stability Studies : Monitor decomposition via accelerated aging tests (40°C/75% RH for 4 weeks). Stability is pH-dependent; the compound degrades rapidly in basic conditions (>pH 9) due to nitrile hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways during synthesis?

  • Isotopic Labeling : Use 15^{15}N-labeled pyridazine precursors to track substitution sites.
  • DFT Calculations : Model transition states to identify whether the reaction proceeds via an SNAr (nucleophilic aromatic substitution) or radical pathway. Recent studies suggest SNAr dominates due to the electron-withdrawing Cl and nitrile groups activating the pyridazine ring .

Q. What role does this compound play in catalytic systems or coordination chemistry?

  • Ligand Design : The nitrile and pyridazinyl groups act as weak Lewis bases. In a 2019 study, a derivative formed a dihydroxo-bridged diuranyl complex, enhancing visible-light photocatalytic activity for organic transformations (e.g., phenol oxidation) .
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate Pd(II) coordination efficacy.

Q. What computational approaches predict biological activity or toxicity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (a target for antifungal agents). Preliminary models suggest moderate binding affinity (ΔG ≈ -7.2 kcal/mol) due to hydrophobic interactions with the phenyl group .
  • ADMET Prediction : Tools like SwissADME predict moderate metabolic stability (t1/2_{1/2} ~3.5 hours in human liver microsomes) but potential hepatotoxicity (via CYP3A4 inhibition) .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

  • Dose-Response Curves : Use standardized assays (e.g., MIC for antibacterial activity) with controls for solvent effects (e.g., DMSO <1% v/v).
  • Meta-Analysis : Compare data across studies using the compound’s CAS RN (e.g., 1401565-00-1). Contradictions in antifungal IC50_{50} values (e.g., 8 μM vs. 22 μM) may arise from strain-specific sensitivity or assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.